
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide, also known as NDH-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NDH-2 is a succinimide derivative that is synthesized from 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride.
Applications De Recherche Scientifique
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. This compound has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide exerts its biological effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under a wide range of conditions, allowing for long-term storage and transportation. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied for its safety and toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for N-(3,5-Dichloro-4-hydroxyphenyl)succinimide research. One direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the safety and toxicity of this compound in vivo, which can provide valuable information for drug development. Additionally, future research can focus on optimizing the synthesis method of this compound to improve its yield and bioavailability. Finally, future research can investigate the potential synergistic effects of this compound with other compounds, which can enhance its biological activity and efficacy.
Méthodes De Synthèse
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is synthesized from 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride through a condensation reaction. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Propriétés
Numéro CAS |
141890-85-9 |
|---|---|
Formule moléculaire |
C10H7Cl2NO3 |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
1-(3,5-dichloro-4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-5(4-7(12)10(6)16)13-8(14)1-2-9(13)15/h3-4,16H,1-2H2 |
Clé InChI |
QOMHJMAQEXJDHU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)O)Cl |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Autres numéros CAS |
141890-85-9 |
Synonymes |
N-(3,5-dichloro-4-hydroxyphenyl)succinimide NDHPS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



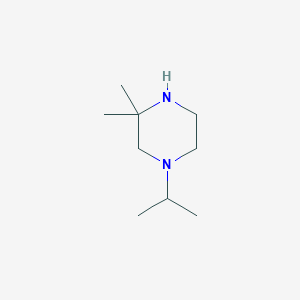
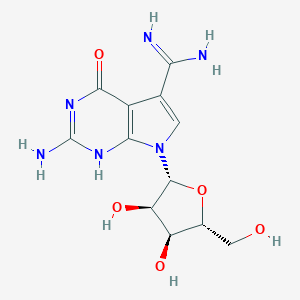

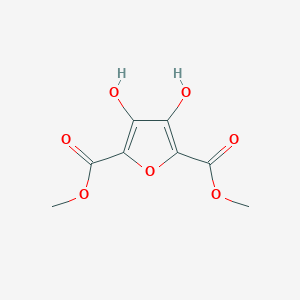
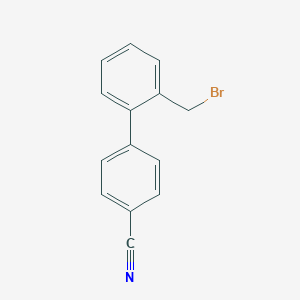
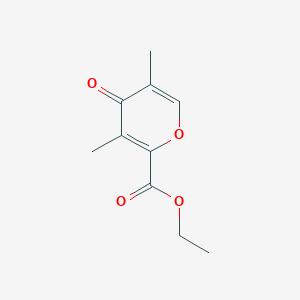

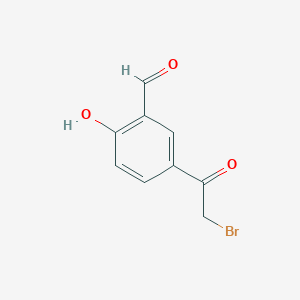

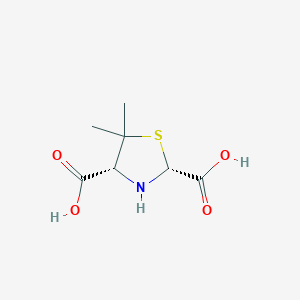
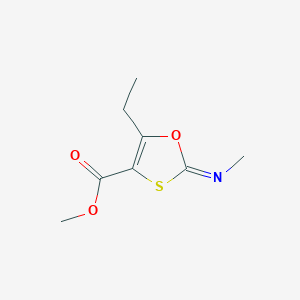
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

